9(R)-Hexahydrocannabinol
CAS No.: 36403-90-4
Cat. No.: VC14557575
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36403-90-4 |
---|---|
Molecular Formula | C21H32O2 |
Molecular Weight | 316.5 g/mol |
IUPAC Name | (6aR,9R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |
Standard InChI | InChI=1S/C21H32O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-14,16-17,22H,5-11H2,1-4H3/t14-,16-,17-/m1/s1 |
Standard InChI Key | XKRHRBJLCLXSGE-DJIMGWMZSA-N |
Isomeric SMILES | CCCCCC1=CC(=C2[C@@H]3C[C@@H](CC[C@H]3C(OC2=C1)(C)C)C)O |
Canonical SMILES | CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)C)O |
Introduction
Structural Identity and Historical Context
Chemical Definition and Discovery
9(R)-Hexahydrocannabinol is a cyclohexane derivative of Δ⁹-THC, characterized by the saturation of the double bond in the terpene ring and the stereochemical orientation of the 9-methyl group in the R configuration . This structural modification confers distinct physicochemical properties, including increased stability against oxidation compared to Δ⁹-THC . The compound was first isolated during catalytic hydrogenation experiments on Δ⁹-THC in the 1940s, though its pharmacological characterization remained limited until recent advancements in chiral separation techniques .
Natural Occurrence vs. Synthetic Production
While trace amounts of 9R-HHC have been detected in Cannabis sativa as a degradation byproduct of Δ⁹-THC, commercial 9R-HHC is predominantly synthesized through hydrogen-atom transfer (HAT) reduction of Δ⁸- or Δ⁹-THC . This method preferentially yields 9R-HHC over 9S-HHC at ratios up to 2.4:1, contrasting with traditional hydrogenation approaches that produce near-equimolar mixtures .
Pharmacological Profile
Cannabinoid Receptor Interactions
9R-HHC acts as a partial agonist at both CB₁ and CB₂ receptors, with binding affinities (Kᵢ) of 15 ± 0.8 nM (CB₁) and 13 ± 0.4 nM (CB₂), mirroring Δ⁹-THC’s receptor engagement . Functional assays demonstrate potent cAMP inhibition, with EC₅₀ values of 3.4 ± 1.5 nM (CB₁) and 6.2 ± 2.1 nM (CB₂) . In contrast, 9S-HHC shows markedly reduced activity (EC₅₀ = 57 ± 19 nM at CB₁), underscoring the stereospecificity of cannabinoid signaling .
Table 1: Receptor Binding and Functional Activity of 9R-HHC vs. Δ⁹-THC
Parameter | 9R-HHC | Δ⁹-THC |
---|---|---|
CB₁ Kᵢ (nM) | 15 ± 0.8 | 15 ± 4.4 |
CB₂ Kᵢ (nM) | 13 ± 0.4 | 9.1 ± 3.6 |
CB₁ EC₅₀ (nM) | 3.4 ± 1.5 | 3.9 ± 0.5 |
CB₂ EC₅₀ (nM) | 6.2 ± 2.1 | 2.5 ± 0.7 |
In Vivo Effects and Psychoactivity
Animal studies reveal that 9R-HHC (10 mg/kg) induces classic cannabinoid effects: reduced locomotion, increased antinociception, and mild hypothermia . These effects align with Δ⁹-THC’s profile but occur at slightly higher doses, suggesting lower intrinsic efficacy . Human users report psychoactive effects akin to Δ⁹-THC, though with attenuated intensity, potentially due to differential blood-brain barrier penetration or metabolic pathways .
Pharmacokinetics and Metabolism
Absorption and Distribution
Oral and inhaled 9R-HHC exhibits rapid absorption, with peak plasma concentrations (Cₘₐₓ) of 7.9 ± 7.3 ng/mL occurring within 0.3 ± 0.3 hours . The compound demonstrates moderate bioavailability (48%) and a volume of distribution of 4.8 ± 4.6 L/kg, indicative of extensive tissue binding .
Table 2: Pharmacokinetic Parameters of 9R-HHC in Humans
Parameter | Value (Mean ± SD) |
---|---|
Cₘₐₓ (ng/mL) | 7.9 ± 7.3 |
Tₘₐₓ (h) | 0.3 ± 0.3 |
AUC₀–₃h (ng·h/mL) | 7.6 ± 5.2 |
Half-life (h) | 1.3 ± 10.8 |
Clearance (L/h/kg) | 4.8 ± 4.6 |
Metabolic Pathways
Hepatic cytochrome P450 enzymes oxidize 9R-HHC into 11-hydroxy-HHC and 8-hydroxy-HHC, metabolites that retain partial CB₁ agonist activity . Conjugation with glucuronic acid facilitates renal excretion, though 11-carboxy-HHC accumulates in plasma at concentrations up to 25.9 ± 20.3 ng/mL . Notably, these metabolites cross-react with Δ⁹-THC immunoassays, complicating forensic differentiation .
Analytical Characterization
Spectroscopic Differentiation
¹³C NMR spectroscopy distinguishes 9R-HHC from 9S-HHC via downfield shifts at C9 (δ 78.2 vs. 76.5 ppm) and C10 (δ 35.1 vs. 33.8 ppm) . Mass spectrometry (EI-MS) reveals identical fragmentation patterns (m/z 314 [M]⁺, 271 [M-C₃H₇]⁺), necessitating chiral chromatography for isomer resolution .
Chromatographic Methods
Reverse-phase HPLC with chiral stationary phases (e.g., Chiralpak IC) achieves baseline separation (Rₛ > 1.5) using hexane:isopropanol (95:5) mobile phases . UV detection at 282 nm provides sensitivity down to 0.1 ng/mL, critical for quantifying trace isomers in commercial products .
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